(S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with significant potential in various scientific fields. This compound features two stereocenters, making it an interesting subject for stereochemistry studies. Its unique structure allows it to interact with biological systems in specific ways, making it valuable for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S) and ® configurations.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity. Continuous flow reactors and automated systems are commonly utilized to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide has numerous applications in scientific research:
Chemistry: It is used as a chiral building block for synthesizing complex molecules.
Biology: The compound’s interaction with biological systems makes it valuable for studying enzyme mechanisms and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-propionamide: This enantiomer has a different stereochemistry, leading to distinct biological activities.
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide: This compound lacks the chiral centers, resulting in different chemical and biological properties.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific stereochemistry, which influences its interaction with biological systems. This makes it a valuable tool for studying stereochemical effects in biological processes and for developing chiral drugs with improved efficacy and reduced side effects.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPSXISSXRJOII-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.